STING agonist-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

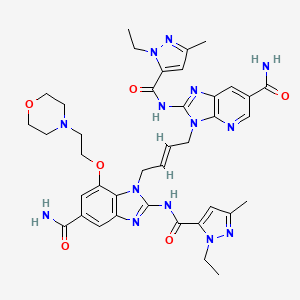

Structure

2D Structure

Properties

Molecular Formula |

C39H46N14O6 |

|---|---|

Molecular Weight |

806.9 g/mol |

IUPAC Name |

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(2-morpholin-4-ylethoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C39H46N14O6/c1-5-52-29(17-23(3)47-52)36(56)45-38-43-27-19-25(33(40)54)21-31(59-16-13-49-11-14-58-15-12-49)32(27)50(38)9-7-8-10-51-35-28(20-26(22-42-35)34(41)55)44-39(51)46-37(57)30-18-24(4)48-53(30)6-2/h7-8,17-22H,5-6,9-16H2,1-4H3,(H2,40,54)(H2,41,55)(H,43,45,56)(H,44,46,57)/b8-7+ |

InChI Key |

IPBILADXPHVMDB-BQYQJAHWSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Non-Nucleotide STING Agonists, Featuring STING Agonist-28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of non-nucleotide small-molecule agonists of the Stimulator of Interferon Genes (STING) pathway, with a specific focus on the available data for STING agonist-28 (CF510). Given the limited publicly available data specifically for this compound, this guide leverages information from closely related and well-characterized non-nucleotide STING agonists to provide a thorough understanding of this class of molecules.

Core Mechanism of Action

Non-nucleotide small-molecule STING agonists represent a promising class of therapeutics for immuno-oncology and other indications where enhanced innate immunity is desirable. Unlike the natural cyclic dinucleotide (CDN) ligands of STING, these synthetic small molecules activate the STING pathway, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1]

The activation of the STING pathway by these agonists initiates a signaling cascade that is critical for bridging innate and adaptive immunity.[2] The general mechanism involves the direct binding of the agonist to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) in its inactive state. This binding event induces a conformational change in the STING dimer, leading to its activation and trafficking from the ER to the Golgi apparatus.[3]

Once activated, STING serves as a scaffold to recruit and activate Tank-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Simultaneously, the activation of STING can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines, including TNF-α and IL-6.

While specific data for this compound (CF510) is sparse, it is classified as a non-nucleotide small-molecule STING agonist. Information on a closely related compound, STING agonist-23, indicates that it activates STING and increases the phosphorylation of STING, TBK1, and IRF3. This leads to the production of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 in tumor cells. It is highly probable that this compound functions through this same core mechanism.

Signaling Pathway Visualization

The following diagram illustrates the canonical STING signaling pathway activated by a non-nucleotide agonist.

Caption: STING signaling pathway activated by non-nucleotide agonists.

Quantitative Data for Non-Nucleotide STING Agonists

Due to the lack of specific quantitative data for this compound, the following table summarizes publicly available data for other well-characterized non-nucleotide STING agonists to provide a comparative context for potency.

| Agonist | Assay System | Readout | EC50 | Citation |

| hSTING activator-1 | THP1-Dual™ Cells | ISG Reporter | 56 nM (R232), 89 nM (H232), 51 nM (HAQ) | |

| STING agonist-11 | Not Specified | Not Specified | 18 nM | |

| MSA-2 covalent dimer | THP-1 Cells | IFN-β Secretion | 8 ± 7 nM | |

| diABZI | THP-1 Cells | IFN-β Secretion | ~100 nM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of non-nucleotide STING agonists. These protocols are generalized and would require optimization for specific compounds and cell lines.

STING Activation Reporter Assay

This assay is used to determine the potency of a STING agonist in activating the STING pathway, typically by measuring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).

Workflow Diagram:

References

- 1. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING activator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

The Discovery and Synthesis of STING Agonist-28: A Technical Guide

An In-depth Examination of a Novel Non-Nucleotide STING Agonist for Immunotherapy and Vaccine Adjuvant Applications

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of STING (Stimulator of Interferon Genes) agonist-28, also identified as CF510. This non-nucleotide small-molecule agonist has emerged from recent research as a potent activator of the innate immune system, with significant potential for applications in oncology and as a vaccine adjuvant. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual representations of the key biological and experimental processes.

Discovery of STING Agonist-28 (CF510)

This compound (CF510) was identified as part of a targeted discovery campaign to develop novel, non-nucleotide small-molecule STING agonists. The discovery was detailed in a 2022 publication in Cell Research by Liu et al.[1] The research team designed and synthesized a series of eight novel compounds, including CF510, and screened them for their ability to activate the STING signaling pathway.

The initial screening process involved treating human monocytic THP-1 cells with the synthesized compounds and evaluating the activation of the STING pathway. The key markers for activation were the phosphorylation of STING itself, as well as its downstream signaling partners, TBK1 (TANK-binding kinase 1) and IRF3 (Interferon regulatory factor 3). Compounds that demonstrated robust activation were then further assessed for their ability to induce the production of type I interferons and pro-inflammatory cytokines, which are the ultimate effectors of the STING pathway.

This compound (CF510) was shown to be a potent activator of the pathway, leading to significant phosphorylation of STING, TBK1, and IRF3, and a strong induction of a broad range of cytokines and chemokines.

Synthesis of this compound (CF510)

The synthesis of this compound (CF510) was described as being analogous to that of its companion compound, CF501, for which a detailed synthetic scheme was provided in the supplementary materials of the discovery paper. The synthesis is a multi-step process involving the construction of a core heterocyclic structure followed by the addition of peripheral functional groups.

While the specific, step-by-step protocol for CF510 is not publicly available, the provided information indicates that a skilled medicinal chemist could reproduce the synthesis based on the structure of CF510 and the detailed protocol for the structurally related CF501. The molecular formula for this compound is C39H46N14O6.

Mechanism of Action

This compound functions as a direct activator of the STING protein. Upon binding, it induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[2] This initiates a downstream signaling cascade, as depicted in the signaling pathway diagram below.

Activated STING serves as a scaffold to recruit and activate TBK1, which in turn phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). Simultaneously, this pathway can also lead to the activation of NF-κB, another transcription factor that promotes the expression of a variety of pro-inflammatory cytokines and chemokines.

Caption: STING Signaling Pathway Activated by this compound.

Quantitative Data

The activity of this compound (CF510) was quantified by measuring its ability to induce STING pathway phosphorylation and subsequent cytokine production in THP-1 cells. The data is summarized in the tables below, with activity compared to other novel agonists and the well-known natural STING agonist, cGAMP.

Table 1: STING Pathway Activation in THP-1 Cells

| Compound (10 µM) | p-STING (S366) Level | p-TBK1 (S172) Level | p-IRF3 (S396) Level |

| This compound (CF510) | +++ | +++ | +++ |

| cGAMP | + | + | + |

| CF501 | +++ | +++ | +++ |

| CF502 | +++ | +++ | +++ |

| CF504 | +++ | +++ | +++ |

| CF505 | +++ | +++ | +++ |

| CF508 | +++ | +++ | +++ |

| CF509 | ++ | ++ | ++ |

| CF511 | ++ | ++ | ++ |

Activity levels are estimated from Western blot data presented in Liu et al. (2022)[1]. + indicates low activity, ++ indicates moderate activity, and +++ indicates high activity relative to the untreated control.

Table 2: Cytokine and Chemokine Induction in THP-1 Cells

| Compound (10 µM) | IFN-β (pg/mL) | IL-6 (pg/mL) | CXCL-10 (pg/mL) | TNF-α (pg/mL) | ISG-15 (pg/mL) | CCL-5 (pg/mL) |

| This compound (CF510) | ~2500 | ~1200 | ~18000 | ~120 | ~1600 | ~1000 |

| cGAMP | ~500 | ~200 | ~2000 | ~30 | ~400 | ~200 |

| CF501 | ~4000 | ~1500 | ~25000 | ~150 | ~2000 | ~1200 |

| CF509 | ~1000 | ~400 | ~5000 | ~50 | ~600 | ~400 |

| CF511 | ~800 | ~300 | ~4000 | ~40 | ~500 | ~300 |

Values are approximated from graphical data presented in Liu et al. (2022)[1] and represent the mean of the experimental results.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

STING Pathway Activation Assay (Immunoblotting)

Objective: To determine the ability of this compound to induce the phosphorylation of STING, TBK1, and IRF3.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (CF510) and other test compounds

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STING (S366), anti-STING, anti-p-TBK1 (S172), anti-TBK1, anti-p-IRF3 (S396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight. Treat the cells with 10 µM of this compound or other compounds for 3 hours. Use an equivalent volume of DMSO as a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Cytokine and Chemokine Production Assay

Objective: To quantify the levels of secreted cytokines and chemokines from cells treated with this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (CF510) and other test compounds

-

DMSO (vehicle control)

-

ELISA kits or multiplex immunoassay kits for IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5

Procedure:

-

Cell Culture and Treatment: Seed THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight. Treat the cells with 10 µM of this compound or other compounds for 5 hours.

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Quantification: Analyze the levels of the target cytokines and chemokines in the supernatant using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.

-

Data Analysis: Generate standard curves for each analyte and calculate the concentration in the experimental samples.

Experimental and Logical Workflows

The discovery and initial characterization of this compound followed a logical progression from synthesis to in vitro validation.

Caption: Workflow for the Discovery and Evaluation of this compound.

References

Unveiling the Potent Innate Immune Modulator: A Technical Guide to STING Agonist-28 (CF510)

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising therapeutic target for a range of diseases, including cancer and infectious diseases. Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral immune response. STING agonist-28, also known as CF510, is a non-nucleotide small molecule agonist of STING. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available in vitro data for this compound, designed to support researchers in its further investigation and application.

Chemical Structure and Properties

This compound (CF510) is identified by the CAS number 2868261-50-9. Its chemical structure is defined by the following SMILES string:

O=C(C1=CC(C)=NN1CC)NC2=NC3=CC(C(N)=O)=CN=C3N2C/C=C/CN4C5=C(OCCN6CCOCC6)C=C(C(N)=O)C=C5N=C4NC(C7=CC(C)=NN7CC)=O

This non-nucleotide structure distinguishes it from many other STING agonists that are cyclic dinucleotide (CDN) derivatives.

Mechanism of Action

This compound (CF510) functions as a direct activator of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and the subsequent downstream signaling cascade. This activation results in the phosphorylation of key signaling molecules, including STING itself, TANK-binding kinase 1 (TBK1), and Interferon Regulatory Factor 3 (IRF3). The phosphorylation of IRF3 leads to its dimerization and translocation to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

Furthermore, the activation of STING by CF510 also stimulates the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines. This multifaceted immune response makes this compound a potent modulator of the tumor microenvironment and a potential agent for enhancing anti-tumor immunity.

In Vitro Biological Activity

This compound (CF510) has been shown to potently activate the STING pathway in various in vitro cellular assays. Its biological activity is characterized by the induction of key downstream signaling events and the production of a variety of cytokines and chemokines essential for an effective immune response.

Summary of In Vitro Activity

| Parameter | Observation |

| STING Pathway Activation | Induces phosphorylation of STING, TBK1, and IRF3. |

| Cytokine/Chemokine Induction | Promotes the expression and secretion of IFN-β, IL-6, CXCL10, TNF-α, ISG-15, and CCL5. |

Quantitative data such as EC50 or IC50 values for these activities are not yet publicly available in the reviewed literature.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound (CF510) are not publicly available, the following are generalized methodologies commonly employed for evaluating STING agonists. These can be adapted for the study of CF510.

Cellular STING Activation Assay (Western Blot)

This protocol outlines the general steps to assess the phosphorylation of STING, TBK1, and IRF3 in response to a STING agonist.

Workflow:

Caption: Western Blot workflow for assessing STING pathway activation.

Methodology:

-

Cell Culture: Plate appropriate cells (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) at a suitable density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a dilution series of this compound (CF510) or a vehicle control.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 1, 2, or 4 hours) at 37°C.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and their respective total protein counterparts.

-

Detection: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the concentration-dependent effect of the agonist on protein phosphorylation.

Cytokine Induction Assay (ELISA or Multiplex Assay)

This protocol describes a general method for quantifying the secretion of cytokines and chemokines from cells treated with a STING agonist.

Workflow:

Caption: Workflow for measuring cytokine induction by STING agonists.

Methodology:

-

Cell Culture: Seed cells as described in the previous protocol.

-

Compound Treatment: Treat the cells with various concentrations of this compound (CF510) or a vehicle control.

-

Incubation: Incubate the cells for a longer duration (e.g., 24 hours) to allow for cytokine synthesis and secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatants.

-

Cytokine Quantification: Analyze the supernatants for the presence of specific cytokines and chemokines (e.g., IFN-β, IL-6, CXCL10, TNF-α) using commercially available ELISA kits or a multiplex immunoassay platform.

-

Data Analysis: Generate standard curves for each analyte and calculate the concentration of each cytokine/chemokine in the samples. Plot the concentration-response curves to determine the EC50 values for the induction of each analyte.

Signaling Pathway

The activation of the innate immune response by this compound (CF510) follows the canonical cGAS-STING signaling pathway, initiated by the direct binding of the agonist to the STING protein.

Caption: The cGAS-STING signaling pathway activated by this compound (CF510).

Conclusion

This compound (CF510) is a potent, non-nucleotide activator of the STING pathway, demonstrating the ability to induce a robust type I interferon and pro-inflammatory cytokine response in vitro. Its distinct chemical structure and mechanism of action make it a valuable tool for researchers investigating innate immunity and a promising candidate for further development in immuno-oncology and other therapeutic areas. The experimental frameworks provided in this guide offer a starting point for the detailed characterization of CF510 and other novel STING agonists. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and full therapeutic potential.

An In-depth Technical Guide to the Signaling Cascade of a Non-Nucleotide STING Agonist

Disclaimer: The term "non-nucleotide STING agonist-28" does not correspond to a publicly disclosed or scientifically indexed compound. This guide provides a representative overview of the signaling cascade and experimental evaluation based on the characteristics of well-documented non-nucleotide STING agonists, such as DW18343.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of non-nucleotide STING (Stimulator of Interferon Genes) agonists. It details the core signaling pathway, presents quantitative data for a representative agonist, and provides methodologies for key experiments.

Core Signaling Cascade

Non-nucleotide STING agonists directly bind to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the ER-Golgi intermediate compartment (ERGIC) and Golgi apparatus.[1][2] This trafficking is a critical step for the initiation of downstream signaling.

Upon activation and trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1).[3][4] TBK1, in turn, phosphorylates STING itself, creating a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] TBK1 then phosphorylates IRF3, leading to its dimerization and translocation into the nucleus. In the nucleus, phosphorylated IRF3 (p-IRF3) drives the transcription of type I interferons (IFNs), such as IFN-β.

Concurrently, activated STING can also lead to the activation of the NF-κB pathway. This results in the transcription of various pro-inflammatory cytokines, including TNF-α and IL-6. The culmination of these signaling events is a robust innate immune response.

Below is a diagram illustrating the signaling pathway of a non-nucleotide STING agonist.

Quantitative Data

The following tables summarize the quantitative data for a representative non-nucleotide STING agonist, DW18343.

Table 1: In Vitro Activity of DW18343

| Assay | Cell Line | Parameter | Value |

| STING Activation | THP1-Dual™ ISG-Lucia | EC50 (hSTING) | 1.2 µM |

| STING Activation | B16-Dual™ mSTING-Lucia | EC50 (mSTING) | 0.8 µM |

| Cytokine Induction (IFN-β) | Human PBMCs | EC50 | 0.5 µM |

| Cytokine Induction (TNF-α) | Human PBMCs | EC50 | 0.6 µM |

Table 2: In Vivo Antitumor Efficacy of DW18343 in a Syngeneic Mouse Model (MC38 Colon Carcinoma)

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Response Rate (%) |

| Vehicle | N/A | 0 | 0 |

| DW18343 | 50 mg/kg, intratumoral | 75 | 40 |

| DW18343 | 50 mg/kg, systemic | 60 | 20 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

STING Activation Assay in Reporter Cells

This protocol describes the measurement of STING activation using reporter cell lines that express a luciferase gene under the control of an IRF-inducible promoter.

-

Cell Seeding: Seed THP1-Dual™ ISG-Lucia cells (for human STING) or B16-Dual™ mSTING-Lucia cells (for mouse STING) at a density of 5 x 10^5 cells/well in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of the non-nucleotide STING agonist. Add the diluted compound to the cells and include a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Measure luciferase activity in the cell supernatant according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytokine Measurement by ELISA

This protocol outlines the quantification of IFN-β and other cytokines secreted into the cell culture supernatant following STING activation.

-

Cell Culture and Stimulation: Seed human peripheral blood mononuclear cells (PBMCs) in a 96-well plate. Treat the cells with various concentrations of the STING agonist for 24 hours.

-

Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β).

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and standards to the plate.

-

Incubate and wash the plate.

-

Add a biotinylated detection antibody.

-

Incubate and wash the plate.

-

Add streptavidin-HRP.

-

Incubate and wash the plate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Below is a diagram illustrating the experimental workflow for cytokine measurement by ELISA.

Western Blot for Phosphorylated IRF3

This protocol is used to detect the phosphorylation of key signaling proteins like IRF3, confirming the activation of the STING pathway.

-

Cell Lysis: Culture cells (e.g., THP-1 monocytes) and stimulate them with the STING agonist for various time points. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3).

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody for total IRF3 or a housekeeping protein like GAPDH as a loading control.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of STING Agonist-28 (CF510): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 30, 2025

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This signaling cascade plays a crucial role in anti-tumor and anti-viral immunity, making STING an attractive target for therapeutic intervention. STING agonists, in particular, have emerged as a promising class of immuno-oncology agents. This technical guide provides a detailed overview of the biochemical properties of STING Agonist-28, also known as CF510, a non-nucleotide small-molecule activator of the STING pathway. While detailed quantitative data remains limited in publicly accessible literature, this document synthesizes the available information and provides representative experimental protocols for its characterization.

Core Biochemical Properties

This compound (CF510) is a synthetic, non-nucleotide small molecule designed to activate the STING signaling pathway. Its chemical formula is C39H46N14O6, and its CAS number is 2868261-50-9.[1]

Mechanism of Action

CF510 functions as a direct agonist of the STING protein.[2][3] Upon binding, it induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines.

In Vitro Activity: Cytokine and Chemokine Induction

Studies in the human monocytic cell line THP-1 have demonstrated that CF510 is a potent inducer of a wide range of cytokines and chemokines. While precise EC50 values are not publicly available, qualitative data indicates a significant increase in the secretion of key immunomodulatory molecules.

| Cytokine/Chemokine | Induction Level in THP-1 cells | Reference |

| IFN-β | High | |

| IL-6 | High | |

| CXCL10 | High | |

| TNF-α | High | |

| ISG-15 | High | |

| CCL5 | High |

Table 1: Qualitative summary of cytokine and chemokine induction by this compound (CF510) in THP-1 cells. "High" indicates a substantial increase in production as observed in published research.

Signaling Pathway and Experimental Workflow

STING Signaling Pathway Activated by Agonist-28 (CF510)

General Experimental Workflow for Characterization

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound (CF510) have not been made publicly available. The following are representative, detailed methodologies for key experiments typically employed in the evaluation of novel STING agonists.

Protocol 1: STING Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of CF510 to purified human STING protein.

Materials:

-

Biacore T200 or similar SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human STING protein (cytoplasmic domain, e.g., residues 139-379)

-

CF510 stock solution in DMSO

-

Running buffer (e.g., HBS-EP+, pH 7.4)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Method:

-

Surface Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize the recombinant STING protein by injecting it at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0, until the desired immobilization level (e.g., ~5000 RU) is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

-

A reference flow cell should be prepared similarly but without the injection of STING protein to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

Prepare a serial dilution of CF510 in running buffer containing a constant low percentage of DMSO (e.g., 1%). A typical concentration range would be from 0.1 nM to 1 µM.

-

Inject the different concentrations of CF510 over both the STING-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation by flowing running buffer over the sensor surface for a defined time (e.g., 300 seconds).

-

Between each CF510 injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Protocol 2: Cellular STING Activation in THP-1 Reporter Cells

Objective: To quantify the potency (EC50) of CF510 in activating the STING pathway in a cellular context.

Materials:

-

THP1-Dual™ ISG-Lucia/SEAP reporter cells

-

Complete cell culture medium (RPMI-1640, 10% FBS, 1% Pen-Strep)

-

PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

-

CF510 stock solution in DMSO

-

QUANTI-Luc™ and QUANTI-Blue™ detection reagents

-

96-well cell culture plates (white, clear bottom for microscopy; clear for colorimetric assay)

-

Luminometer and spectrophotometer

Method:

-

Cell Culture and Differentiation:

-

Culture THP-1 reporter cells according to the supplier's instructions.

-

Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Differentiate the monocytes into a macrophage-like phenotype by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.

-

After differentiation, gently aspirate the medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.

-

-

STING Agonist Treatment:

-

Prepare a serial dilution of CF510 in cell culture medium.

-

Add the diluted CF510 to the differentiated cells in triplicate and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

-

Reporter Gene Assay:

-

IRF Pathway (Luciferase): Transfer 20 µL of the cell culture supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ reagent and immediately measure the luminescence using a luminometer.

-

NF-κB Pathway (SEAP): Transfer 20 µL of the cell culture supernatant to a clear 96-well plate. Add 180 µL of QUANTI-Blue™ solution and incubate at 37°C for 1-4 hours. Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis:

-

Normalize the reporter activity to the vehicle control.

-

Plot the normalized reporter activity against the logarithm of the CF510 concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

-

Protocol 3: Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of a specific cytokine (e.g., IFN-β) secreted by cells in response to CF510.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

-

Complete cell culture medium

-

CF510 stock solution in DMSO

-

Human IFN-β ELISA kit

-

96-well microplate reader

Method:

-

Cell Stimulation:

-

Seed cells (e.g., 5 x 10^5 PBMCs/well) in a 96-well plate.

-

Treat the cells with various concentrations of CF510 for 24 hours. Include vehicle and positive controls.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for analysis.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and a standard curve of recombinant IFN-β.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant IFN-β standards.

-

Use the standard curve to calculate the concentration of IFN-β in each sample.

-

Plot the IFN-β concentration against the CF510 concentration to visualize the dose-response relationship.

-

Conclusion and Future Directions

This compound (CF510) is a non-nucleotide small molecule that effectively activates the STING pathway, leading to the robust production of type I interferons and other pro-inflammatory cytokines. While its potential as a therapeutic agent or vaccine adjuvant is evident, a comprehensive understanding of its biochemical and pharmacological properties is hampered by the limited availability of public data. Further research is required to elucidate its precise binding kinetics, structure-activity relationship, and in vivo anti-tumor efficacy. The protocols outlined in this guide provide a framework for the detailed characterization of CF510 and other novel STING agonists, which will be crucial for their continued development in the fields of immuno-oncology and infectious diseases.

References

In Vitro Activity of STING Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of STING (Stimulator of Interferon Genes) agonists. While specific public data for a compound designated "STING agonist-28" is limited, this document outlines the standard methodologies, data presentation, and signaling pathways relevant to the preclinical characterization of any novel STING agonist. The information herein is compiled from established research protocols and data on well-characterized STING activators, serving as a foundational resource for researchers in the field of innate immunity and cancer immunotherapy.

The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3][4] Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]

Upon binding of its ligand, typically the cyclic dinucleotide 2'3'-cGAMP synthesized by cGAS, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs (e.g., IFN-β).

Caption: The cGAS-STING signaling pathway.

Quantitative Data on STING Agonist Activity

The in vitro activity of STING agonists is typically quantified by several key parameters. These include the half-maximal effective concentration (EC50) for inducing a downstream response (e.g., IFN-β production or reporter gene activation) and the binding affinity (e.g., Kd or IC50) to the STING protein. Below are tables summarizing representative data for well-characterized STING agonists.

Table 1: In Vitro Potency of Representative STING Agonists

| Compound | Cell Line | Assay Type | Readout | EC50 | Reference |

| 2'3'-cGAMP | THP1-Dual™ | Reporter Assay (IRF-Luciferase) | Luciferase Activity | ~5 µM | |

| 2'3'-cGAMP | Human PBMCs | Cytokine Release | IFN-β Secretion | 0.15 - 0.79 µM | |

| DMXAA (murine) | J774A.1 | Cytokine Release | IFN-β Secretion | ~10 µM | |

| SR-717 | THP-1 | Cytokine Release | IFN-β Secretion | 3.6 µM (EC80) | |

| MSA-2 | THP-1 | Cytokine Release | IFN-β Secretion | As low as 8 nM (covalent dimer) | |

| E7766 | Human PBMCs | Cytokine Release | IFN-β Secretion | 0.15 - 0.79 µmol/L | |

| KAS-08 | THP-1 ISG Reporter | Reporter Assay (ISG-Luciferase) | Luciferase Activity | 330 nM |

Table 2: Binding Affinity of Representative STING Agonists

| Compound | Target | Assay Type | Parameter | Value | Reference |

| SNX281 | Human STING | Radioligand Competition | IC50 | 4.1 µM | |

| SR-717 | Human STING | Radioligand Competition | IC50 | 7.8 µM | |

| E7766 | Recombinant STING | Not Specified | Kd | 40 nmol/L | |

| DW2282 | Human STING | HTRF Competition | IC50 | >10 µM |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate in vitro characterization of STING agonists. The following sections provide methodologies for key assays.

STING Reporter Assay

This assay provides a quantitative measure of STING pathway activation by monitoring the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE).

Materials:

-

THP1-Dual™ cells (InvivoGen) or other suitable ISRE-reporter cell line.

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

STING agonist test compounds.

-

96-well cell culture plates.

-

Luciferase detection reagent (e.g., QUANTI-Luc™).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 5 x 10^5 cells/well.

-

Compound Treatment: Prepare serial dilutions of the STING agonist. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Signal Detection: Transfer a small volume of the cell supernatant to a white 96-well plate. Add the luciferase detection reagent according to the manufacturer's instructions.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

IFN-β Cytokine Release Assay

This assay directly measures the production and secretion of IFN-β, a key downstream effector of STING activation, using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

-

Cell culture medium.

-

STING agonist test compounds.

-

96-well cell culture plates.

-

Human IFN-β ELISA kit (e.g., from PBL Assay Science, R&D Systems).

-

Microplate reader.

Protocol:

-

Cell Treatment: Plate PBMCs or THP-1 cells in a 96-well plate and treat with serial dilutions of the STING agonist for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA Procedure: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Adding supernatants and standards to an antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the IFN-β standards. Use this curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration to determine the EC50.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cell line expressing the target STING protein (e.g., THP-1).

-

STING agonist test compound.

-

PBS and lysis buffer with protease inhibitors.

-

PCR tubes and a thermal cycler.

-

Centrifuge.

-

Western blot or ELISA reagents for STING protein detection.

Protocol:

-

Cell Treatment: Treat intact cells with the STING agonist or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells and centrifuge at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

-

Protein Quantification: Analyze the amount of soluble STING protein remaining in the supernatant at each temperature using Western blot or a specific ELISA.

-

Data Analysis: Plot the percentage of soluble STING protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental and Logical Workflows

A logical workflow is crucial for the efficient in vitro characterization of a novel STING agonist. The process generally moves from broad functional screening to more specific mechanistic assays.

Caption: General workflow for in vitro characterization.

References

A Technical Guide to the Cellular Uptake and Distribution of STING Agonists

Disclaimer: Information regarding a specific molecule designated "STING agonist-28" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive framework based on established methodologies for characterizing the cellular uptake and distribution of STING (Stimulator of Interferon Genes) agonists, using publicly available data for well-characterized agonists as representative examples.

Introduction

The STING pathway is a critical component of the innate immune system, sensing cytosolic DNA and initiating a potent type I interferon response, which is crucial for anti-pathogen and anti-tumor immunity.[1][2][3] Pharmacological activation of STING with synthetic agonists has emerged as a promising strategy in cancer immunotherapy.[3][4] However, the efficacy of these agonists is highly dependent on their ability to cross the cell membrane and reach their intracellular target, the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This technical guide provides an in-depth overview of the cellular uptake and intracellular distribution of STING agonists, summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Cellular Uptake of STING Agonists: Challenges and Strategies

A major hurdle for the therapeutic development of STING agonists, particularly cyclic dinucleotides (CDNs), is their poor cell permeability due to their negative charge and hydrophilicity. This necessitates innovative delivery strategies to achieve effective intracellular concentrations.

Mechanisms of Uptake

The precise mechanisms of uptake for free STING agonists are not fully elucidated, but are generally inefficient. To overcome this, various delivery systems are being explored to enhance cellular penetration and target specific cell types.

Delivery Strategies

Several advanced delivery systems have been developed to improve the cellular uptake and therapeutic window of STING agonists. These strategies aim to protect the agonist from degradation, enhance its circulation half-life, and facilitate its entry into the cytoplasm of target cells.

| Delivery Strategy | Description | Key Advantages | Reference |

| Nanoparticles (NPs) | Encapsulation or conjugation of STING agonists into lipid-based, polymer-based (e.g., poly(β-amino ester)), or silica-based nanoparticles. | Improved stability, enhanced cellular uptake, potential for targeted delivery, and sustained release. | |

| Antibody-Drug Conjugates (ADCs) | Covalent linkage of a STING agonist to a monoclonal antibody that targets a tumor-associated antigen (e.g., EGFR). | Targeted delivery to cancer cells, potentially reducing systemic toxicity and increasing local concentration. | |

| Exosomes | Use of natural nanovesicles to carry CDN payloads, which can improve targeting and uptake by immune cells. | Biocompatible, low immunogenicity, and can be engineered for targeted delivery. | |

| Engineered Bacteria | Genetically modified bacteria that produce and release STING agonists directly within the tumor microenvironment. | Targeted, localized, and sustained production of the agonist at the tumor site. |

Intracellular Distribution and Trafficking

Upon successful entry into the cytoplasm, a STING agonist must locate and bind to the STING protein on the ER membrane. Ligand binding induces a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. This trafficking event is an indispensable step for the activation of downstream signaling cascades.

The activated STING complex on the Golgi recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.

References

- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Induction of Type I Interferons by STING Agonist-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. The activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the induction of type I interferons by a specific class of STING agonists, focusing on their mechanism of action, quantitative effects, and the experimental protocols used for their evaluation. While "STING agonist-28" is a placeholder term, this guide synthesizes data from a variety of well-characterized synthetic STING agonists.

Core Mechanism of Action

STING is a transmembrane protein located in the endoplasmic reticulum (ER). Upon binding to its natural ligand, cyclic GMP-AMP (cGAMP), or synthetic agonists, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[1] This translocation is essential for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, leading to their transcription and subsequent protein secretion.[2]

Quantitative Data on STING Agonist-Mediated Type I Interferon Induction

The potency of STING agonists in inducing type I interferons is typically quantified by their half-maximal effective concentration (EC50) for IFN-β production in various cell lines and primary cells. The following tables summarize key quantitative data for several representative STING agonists.

| STING Agonist | Cell Line/System | IFN-β Induction EC50 | Reference(s) |

| 2',3'-cGAMP | THP-1 cells | 42 ± 4.1 µM (Luciferase reporter) | [3] |

| 2',3'-cGAMP | THP-1 cells | 53.9 ± 5 µM | [4] |

| diABZI | THP-1 cells | 3.1 ± 0.6 µM | [4] |

| diABZI-amine | Murine Splenocytes | 0.17 ± 6.6 µM | |

| ADU-S100 | THP-1 Dual cells | 3.03 µg/mL (IRF3 reporter) | |

| E7766 | Human PBMCs (pan-genotypic) | 0.15 - 0.79 µmol/L | |

| SR-717 | THP-1 cells | EC80 of 3.6 µM | |

| MSA-2 (dimer) | THP-1 cells | 8 ± 7 nM | |

| GF3-002 | THP-1 cells | 29 ± 1.6 µM (Luciferase reporter) |

Table 1: In Vitro Potency of Various STING Agonists in Inducing Type I Interferon Responses. This table presents the half-maximal effective concentration (EC50) values for IFN-β induction or reporter gene activation downstream of STING for several synthetic agonists in different cellular systems.

| STING Agonist | Cell Line | Cytokine Increase (Fold vs. Control) | Reference(s) |

| 2'3'-cGAMP | B16-F10 cells | IL-6: 10.7x | |

| 2'3'-cGAMP | J774A.1 cells | IL-6: 8.5x, TNF-α: 3.8x, CCL2: 2.8x | |

| α-Mangostin (25 µM) | THP-1 cells | Comparable IFN-β release to 8 µg/mL 2',3'-cGAMP |

Table 2: Cytokine Induction by STING Agonists in Murine Cell Lines. This table highlights the fold-increase in the production of various pro-inflammatory cytokines following treatment with STING agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are protocols for key experiments.

Protocol 1: In Vitro STING Activation and IFN-β Quantification in THP-1 Cells

This protocol describes the stimulation of human monocytic THP-1 cells with a STING agonist and the subsequent measurement of secreted IFN-β using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

THP-1 cells (e.g., THP1-Dual™ KI-hSTING-R232 from InvivoGen)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine

-

STING agonist of interest

-

96-well cell culture plates

-

Human IFN-β ELISA kit (e.g., from R&D Systems or PBL Assay Science)

-

Plate reader

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium.

-

Agonist Preparation: Prepare serial dilutions of the STING agonist in culture medium.

-

Cell Stimulation: Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for IFN-β analysis.

-

ELISA: Perform the human IFN-β ELISA according to the manufacturer's instructions.

-

Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Determine the EC50 value by plotting the IFN-β concentration against the log of the agonist concentration and fitting to a four-parameter logistic curve.

Protocol 2: Intratumoral Administration of STING Agonist in a Syngeneic Mouse Tumor Model

This protocol outlines the procedure for local administration of a STING agonist into established tumors in a mouse model to evaluate its in vivo efficacy.

Materials:

-

Syngeneic mouse tumor model (e.g., C57BL/6 mice with B16-F10 melanoma or BALB/c mice with CT26 colon carcinoma)

-

STING agonist formulated in a sterile vehicle (e.g., PBS)

-

Insulin syringes with 28-30 gauge needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Implantation: Subcutaneously inoculate mice with tumor cells (e.g., 5 x 10^5 B16-F10 cells) into the flank.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Intratumoral Injection: Anesthetize a mouse. Slowly inject the STING agonist (e.g., 10-50 µg in 50 µL vehicle) directly into the center of the tumor. Administer the vehicle alone to the control group.

-

Repeat Dosing: Repeat the intratumoral injections as required by the study design (e.g., every 3-4 days for a total of 3 doses).

-

Efficacy Assessment: Continue to monitor tumor growth and survival of the mice.

-

Pharmacodynamic Analysis (Optional): At selected time points post-injection, tumors and draining lymph nodes can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) and cytokine levels (e.g., by ELISA or qPCR).

Visualizations

Signaling Pathway Diagram

Caption: STING signaling pathway leading to type I interferon production.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating STING agonists.

References

Downstream Gene Expression Changes from STING Agonist-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream gene expression changes induced by STING (Stimulator of Interferon Genes) agonist-28, a non-nucleotide small-molecule activator of the STING pathway. Due to the limited availability of public quantitative data for STING agonist-28 (also known as CF510), this document utilizes qualitative descriptions for this specific agonist and presents representative quantitative data and detailed experimental protocols from studies on other well-characterized non-nucleotide STING agonists, such as diABZI, as a proxy.

The STING Signaling Pathway

Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA. Upon binding of a STING agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This response leads to the recruitment and activation of various immune cells, orchestrating a broader anti-viral and anti-tumor immune response.

Caption: The STING signaling pathway activated by this compound.

Downstream Gene Expression Changes

Treatment of cells with this compound (CF510) has been shown to promote the expression of a variety of pro-inflammatory and antiviral genes. These include:

-

Type I Interferons: IFN-β

-

Pro-inflammatory Cytokines: IL-6, TNF-α

-

Chemokines: CXCL10, CCL5

-

Interferon-Stimulated Genes (ISGs): ISG15

While specific fold-change data for this compound is not publicly available, studies on the similar non-nucleotide STING agonist diABZI provide a representative profile of gene upregulation. The following table summarizes the key genes and their qualitative changes observed after treatment with a non-nucleotide STING agonist.

| Gene Symbol | Gene Name | Function | Qualitative Change |

| IFNB1 | Interferon Beta 1 | Antiviral, immunomodulatory cytokine | Upregulated |

| IFNL1 | Interferon Lambda 1 | Antiviral cytokine at epithelial barriers | Upregulated |

| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for immune cells | Upregulated |

| CCL5 | C-C Motif Chemokine Ligand 5 (RANTES) | Chemoattractant for immune cells | Upregulated |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Upregulated |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | Upregulated |

| ISG15 | ISG15 Ubiquitin-Like Modifier | Antiviral protein | Upregulated |

| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | Antiviral protein | Upregulated |

| TRIM22 | Tripartite Motif Containing 22 | Antiviral protein | Upregulated |

| MX2 | MX Dynamin Like GTPase 2 | Antiviral protein | Upregulated |

| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | Antiviral enzyme | Upregulated |

| OAS2 | 2'-5'-Oligoadenylate Synthetase 2 | Antiviral enzyme | Upregulated |

| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | Antiviral enzyme | Upregulated |

Experimental Protocols

The following sections detail representative protocols for in vitro cell treatment with a STING agonist and subsequent analysis of gene expression changes via RNA sequencing (RNA-seq). These protocols are synthesized from established methodologies in the field.

In Vitro Cell Treatment with STING Agonist

This protocol describes the treatment of a human lung epithelial cell line (e.g., Calu-3) with a non-nucleotide STING agonist for the analysis of downstream gene expression.

Materials:

-

Human lung epithelial cell line (e.g., Calu-3)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Non-nucleotide STING agonist (e.g., diABZI)

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other RNA lysis buffer

Procedure:

-

Cell Seeding: Seed Calu-3 cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of STING Agonist Solution: Prepare a stock solution of the STING agonist in DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control solution with the same final concentration of DMSO in the medium.

-

Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the STING agonist or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired time points (e.g., 6 and 12 hours) at 37°C with 5% CO2.

-

Cell Lysis and RNA Extraction: After the incubation period, remove the medium and wash the cells once with PBS. Add TRIzol reagent directly to the wells to lyse the cells and proceed with RNA extraction according to the manufacturer's protocol.

Caption: A representative workflow for in vitro cell treatment with a STING agonist.

RNA Sequencing and Data Analysis

This protocol outlines the major steps for analyzing the extracted RNA to determine differential gene expression.

Procedure:

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-purity RNA (A260/A280 ratio ~2.0) and integrity (RIN > 8).

-

Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the read counts and perform differential expression analysis between the STING agonist-treated and vehicle control groups. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly upregulated.

-

Caption: A general workflow for RNA sequencing and differential gene expression analysis.

Conclusion

This compound (CF510) is a potent activator of the STING pathway, leading to the upregulation of a suite of genes critical for the innate immune response. While quantitative data for this specific compound is limited in the public domain, the gene expression profile is expected to be similar to other non-nucleotide STING agonists like diABZI. The protocols outlined in this guide provide a robust framework for researchers to investigate the downstream effects of STING agonists and further elucidate their therapeutic potential in various disease models. As research in this area continues, more specific and detailed information on the activity of this compound is anticipated to become available.

The Initiation of Innate Immunity: A Technical Guide to the STING Agonist SNX281

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of pathogenic infection or cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response. This has positioned STING as a compelling target for therapeutic intervention, particularly in the field of immuno-oncology. While a search for the specific molecule "STING agonist-28" did not yield sufficient publicly available data for a comprehensive analysis, this guide will focus on a well-characterized, systemically active small molecule STING agonist, SNX281 , as a representative agent for initiating an innate immune response.[1][2][3][4][5]

SNX281 is a non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated potent anti-tumor activity in preclinical models and is currently under clinical investigation. Its unique mechanism involves dimerizing within the STING binding site to activate the protein, mimicking the action of the natural ligand cGAMP. This guide provides an in-depth overview of the mechanism of action of SNX281, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the key pathways and workflows.

Core Concepts: The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.

-

DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA.

-

cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization.

-

Translocation and Kinase Recruitment: The activated STING oligomers translocate from the ER to the Golgi apparatus. Here, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β). The STING pathway can also activate the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.

SNX281 bypasses the need for cGAS activation by directly binding to and activating STING, thereby initiating the downstream signaling cascade.

Quantitative Data Presentation

The following tables summarize the in vitro activity of SNX281 from preclinical studies.

Table 1: In Vitro Potency of SNX281

| Assay Type | Cell Line/Protein | Parameter | Value (µM) |

| Cytokine Induction | THP-1 (human monocytic) | EC50 (IFN-β) | 6.6 |

| Cytokine Induction | J774A.1 (murine macrophage) | EC50 (IFN-β) | 5.4 |

| Cytokine Induction | Cynomolgus Monkey PBMCs | EC50 (IFN-β) | 2.4 |

| Binding Assay | Human STING (WT) | IC50 | 4.1 ± 2.2 |

| Binding Assay | Human STING (HAQ variant) | IC50 | Not significantly different from WT |

| Binding Assay | Mouse STING | IC50 | Maintained activity |

| Binding Assay | Rat STING | IC50 | Maintained activity |

| Binding Assay | Monkey STING | IC50 | Maintained activity |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from bioRxiv preprint.

Table 2: SNX281-Induced Cytokine Release in THP-1 Cells

| Cytokine | EC50 (µM) |

| IFN-β | 6.6 |

| TNF-α | ~8 |

| IL-6 | ~10 |

Data represents the concentration of SNX281 required to induce half-maximal secretion of the respective cytokine after a 6-hour stimulation.

Mandatory Visualizations

Caption: The cGAS-STING signaling pathway and the mechanism of action of SNX281.

Caption: A representative experimental workflow for the characterization of a STING agonist.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of a STING agonist like SNX281.

In Vitro STING Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of the test compound (e.g., SNX281) to the STING protein by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-cGAMP).

Materials:

-

Recombinant human STING protein (C-terminal domain)

-

[3H]-cGAMP (radiolabeled competitor)

-

Test compound (SNX281)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (SNX281) in assay buffer.

-

In a 96-well plate, combine the recombinant STING protein, a fixed concentration of [3H]-cGAMP, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess cold cGAMP).

-

Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow binding to reach equilibrium.

-

Transfer the reaction mixture to a pre-wetted filter plate and apply a vacuum to separate bound from unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cellular STING Activation Reporter Assay (ISRE-Luciferase)

Objective: To quantify the activation of the STING pathway in a cellular context by measuring the activity of a reporter gene (luciferase) under the control of an Interferon-Stimulated Response Element (ISRE).

Materials:

-

THP-1 cells stably expressing an ISRE-luciferase reporter construct.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

Test compound (SNX281).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the THP-1 ISRE-luciferase reporter cells into a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.

-

Prepare serial dilutions of SNX281 in culture medium.

-

Remove the old medium from the cells and add the diluted compound. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for a specified time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for approximately 15-30 minutes to allow for cell lysis and the luciferase reaction to occur.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

Quantification of IFN-β Secretion by ELISA

Objective: To measure the concentration of secreted IFN-β in the supernatant of cells treated with a STING agonist.

Materials:

-

Human or murine cells (e.g., THP-1, J774A.1, or PBMCs).

-

Test compound (SNX281).

-

24- or 96-well tissue culture plates.

-

Human or Murine IFN-β ELISA kit (e.g., Quantikine ELISA).

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Seed cells in a tissue culture plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of SNX281 for a specified time (e.g., 24 hours).

-

After incubation, carefully collect the cell culture supernatant. If necessary, centrifuge the supernatant to pellet any detached cells or debris.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Adding standards and samples to the pre-coated microplate. b. Incubating to allow IFN-β to bind to the capture antibody. c. Washing the plate and adding a detection antibody. d. Incubating and washing again. e. Adding a substrate solution to develop a colorimetric signal. f. Stopping the reaction and measuring the absorbance at 450 nm.

-

Generate a standard curve using the recombinant IFN-β standards provided in the kit.

-

Calculate the concentration of IFN-β in the samples based on the standard curve and determine the EC50 for IFN-β induction.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of a systemically administered STING agonist in a syngeneic mouse tumor model.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c, B16-F10 melanoma for C57BL/6).

-

Test compound (SNX281) formulated for intravenous (IV) administration.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant a known number of tumor cells (e.g., 5 x 10^5 CT26 cells) into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer SNX281 intravenously at various dose levels and schedules (e.g., a single dose, or multiple doses over time). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-